molecular formula C14H6Br2S4 B14058642 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene

2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene

Cat. No.: B14058642
M. Wt: 462.3 g/mol
InChI Key: ZZSFLBPACKOHKP-UHFFFAOYSA-N
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Description

2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This reaction uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds to form the desired product. The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Stille coupling to form larger conjugated systems.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Inert Atmosphere: To prevent oxidation.

    Solvents: Common solvents include toluene and tetrahydrofuran (THF).

Major Products

Mechanism of Action

The mechanism by which 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are related to its ability to facilitate electron and hole transport in semiconducting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is unique due to its specific bromine substitutions, which allow for further functionalization and coupling reactions. This makes it a versatile building block for the synthesis of more complex organic molecules and materials.

Properties

Molecular Formula

C14H6Br2S4

Molecular Weight

462.3 g/mol

IUPAC Name

2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene

InChI

InChI=1S/C14H6Br2S4/c15-7-1-3-17-13(7)11-5-9-10(19-11)6-12(20-9)14-8(16)2-4-18-14/h1-6H

InChI Key

ZZSFLBPACKOHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=CC3=C(S2)C=C(S3)C4=C(C=CS4)Br

Origin of Product

United States

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